molecular formula C6H12F3N B13170805 2,2-Dimethyl-1-trifluoromethyl-propylamine

2,2-Dimethyl-1-trifluoromethyl-propylamine

Cat. No.: B13170805
M. Wt: 155.16 g/mol
InChI Key: SWDHBAMNSWXENT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-trifluoromethyl-propylamine is a fluorinated α,α-disubstituted amine characterized by a branched alkyl chain with two methyl groups at the second carbon and a trifluoromethyl (-CF₃) group at the first carbon (Figure 1). This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical applications. The compound is synthesized via multi-step reactions involving phosphazene intermediates or nucleophilic substitutions, as inferred from methods used for structurally related amines . Its commercial availability (95% purity) highlights its relevance in industrial settings .

Properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHBAMNSWXENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

  • (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine (): This isomer differs in branching, with a trifluoromethyl group at position 1 and a methyl group at position 3 of a butanamine backbone. Enantiomeric forms (e.g., R-configuration) may exhibit distinct biological activity, a critical factor in drug design .

Substituent Variations on the Amine Group

  • N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine (): Methylation of the amine nitrogen reduces basicity due to electron-donating effects, altering solubility and interaction with biological targets.

Trifluoromethyl vs. Other Electron-Withdrawing Groups

  • Chloroethylamines (e.g., (2-Chloroethyl)dimethylamine, ):
    Replacing -CF₃ with -Cl introduces weaker electron-withdrawing effects, decreasing the compound’s stability under basic conditions. Chloroethylamines are more prone to elimination reactions, whereas the trifluoromethyl group enhances thermal and oxidative stability .
  • Fluorophenyl- and Thiophenyl-substituted Amines ():
    Aromatic substituents (e.g., 3,5-difluorophenyl) introduce π-π stacking interactions, which are absent in aliphatic trifluoromethyl derivatives. This difference impacts solubility and receptor affinity in medicinal chemistry applications .

α,α-Disubstituted Amines

General trends from α,α-disubstituted amines ():

  • Steric Effects : The 2,2-dimethyl group creates significant steric hindrance, slowing reaction rates in SN2 mechanisms but stabilizing transition states in cyclization reactions.
  • Basicity: The -CF₃ group reduces amine basicity (pKa ~8–9) compared to non-fluorinated analogs (pKa ~10–11), influencing protonation states in physiological environments .

Data Tables

Table 1: Key Properties of 2,2-Dimethyl-1-trifluoromethyl-propylamine and Analogs

Compound Name Molecular Formula Substituents Key Properties
This compound C₆H₁₂F₃N -CF₃, α,α-dimethyl High lipophilicity, low basicity
(2R)-1,1,1-Trifluoro-3-methyl-2-butanamine C₅H₁₀F₃N -CF₃, β-methyl Moderate steric hindrance
N-Methyl derivative () C₇H₁₄F₃N N-methyl, -CF₃, α,α-dimethyl Reduced basicity, increased bulk
(2-Chloroethyl)dimethylamine C₄H₁₀ClN -Cl, dimethylamine Prone to elimination

Biological Activity

2,2-Dimethyl-1-trifluoromethyl-propylamine (also referred to as (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine) is a chiral amine characterized by a unique trifluoromethyl group that significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biology, and industrial applications due to its potential therapeutic effects and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C5H10F3N
  • Molecular Weight : 155.14 g/mol
  • Chirality : The presence of a chiral center at the second carbon allows for distinct biological activities between its enantiomers.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its efficacy in biological systems .

The biological activity of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl substituent is known to enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling processes.

Antimicrobial Activity

Research has indicated that (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine exhibits potential antimicrobial properties. For instance, studies have shown that compounds with similar structures can selectively target pathogens like Chlamydia and various bacteria .

Case Studies

  • Antichlamydial Activity : In a study evaluating the antichlamydial activity of synthesized compounds, derivatives based on similar structures showed significant efficacy against C. trachomatis, indicating that modifications in the amine structure could lead to enhanced biological effects .
  • Enzyme Studies : Investigations into the compound's interaction with enzymes have revealed that it can influence enzyme mechanisms, suggesting its utility as a biochemical probe in research settings .

Comparison with Related Compounds

The biological activity of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine can be compared to other compounds with similar structures:

Compound NameBiological ActivityKey Features
(S)-2,2-Dimethyl-1-trifluoromethyl-propylaminePotential antimicrobial and enzyme inhibitory effectsTrifluoromethyl group enhances stability
2,2-Dimethyl-1-fluoromethyl-propylamineLess potent than trifluoromethyl counterpartFluoromethyl group reduces lipophilicity
2,2-Dimethyl-1-chloromethyl-propylamineDifferent reactivity; potential for varied applicationsChloromethyl group affects reactivity

Research Findings

Recent studies have focused on the synthesis and optimization of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine derivatives to enhance their biological activity. These investigations often employ computational chemistry alongside experimental assays to evaluate binding affinities and biological efficacy .

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